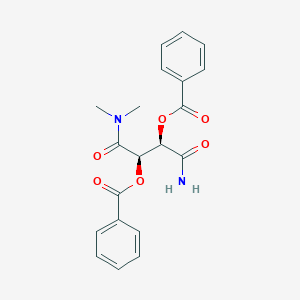
4-Piperidinone, 1-nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-nonyl- is an organic compound that belongs to the class of piperidinones. It is a derivative of piperidine, characterized by the presence of a ketone group at the fourth position and a nonyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-nonyl- typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and nonyl bromide as the primary starting materials.
Alkylation: Piperidine undergoes alkylation with nonyl bromide in the presence of a base such as potassium carbonate to form N-nonylpiperidine.
Oxidation: The N-nonylpiperidine is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone group at the fourth position, yielding 4-Piperidinone, 1-nonyl-.
Industrial Production Methods
In industrial settings, the production of 4-Piperidinone, 1-nonyl- may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinone, 1-nonyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-nonyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-nonyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidone: A simpler derivative of piperidine with a ketone group at the fourth position.
2-Piperidinone: Another piperidinone derivative with the ketone group at the second position.
N-Methyl-4-piperidone: A methylated derivative of 4-piperidone.
Uniqueness
4-Piperidinone, 1-nonyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities compared to other piperidinone derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
167279-55-2 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
1-nonylpiperidin-4-one |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-11-15-12-9-14(16)10-13-15/h2-13H2,1H3 |
Clave InChI |
HIPSRHVNYKEOBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
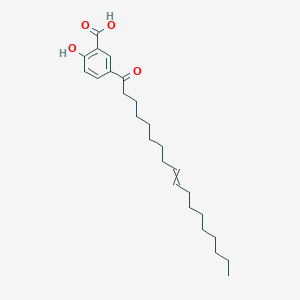
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
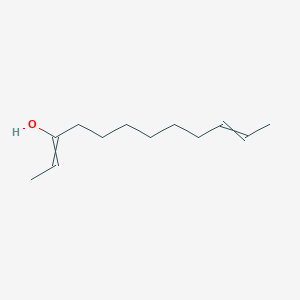
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)

![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
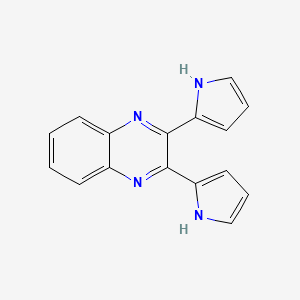
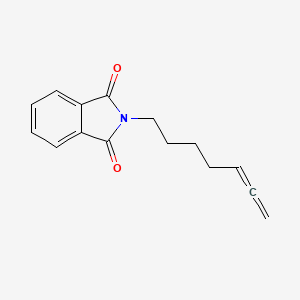
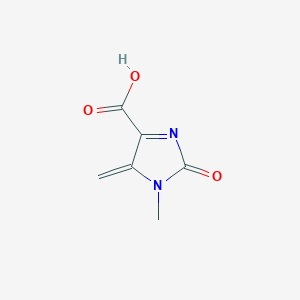


![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
